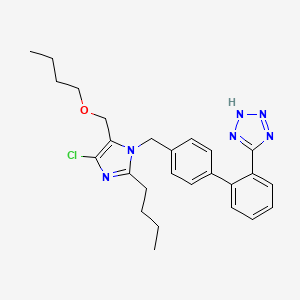
Losartan Butyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan Butyl Ether is a derivative of losartan, which is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Losartan Butyl Ether typically involves the modification of losartan through etherification. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the butylation of losartan using butyl bromide or butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Losartan Butyl Ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Losartan Butyl Ether has various applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, losartan.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Losartan Butyl Ether, like losartan, acts as an angiotensin II receptor antagonist. It selectively blocks the angiotensin II type 1 (AT1) receptors, reducing the effects of angiotensin II, which include vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and improved cardiovascular function. The butyl ether modification may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Losartan: The parent compound, widely used for hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.
Uniqueness
Losartan Butyl Ether is unique due to its butyl ether group, which may confer different pharmacokinetic properties compared to its parent compound and other similar drugs. This modification could potentially lead to improved therapeutic outcomes or reduced side effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31ClN6O |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C26H31ClN6O/c1-3-5-11-24-28-25(27)23(18-34-16-6-4-2)33(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3,(H,29,30,31,32) |
InChI Key |
YKAYFFJXBKLBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















